3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid
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Overview
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid is a complex organic compound with a unique structure that includes both amide and thioic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thioic acid group to a thiol or sulfide, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of carbamate or thiocarbamate derivatives.
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
- **3-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10-5-4-6(9)13/h4-5H2,1-3H3,(H2,9,13)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDMXQCRRWGEQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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